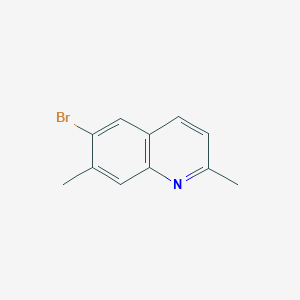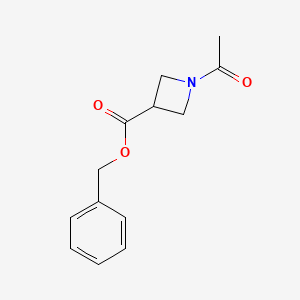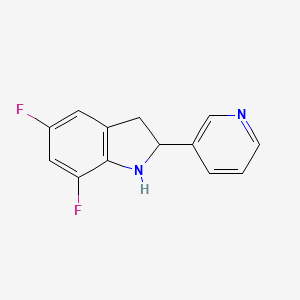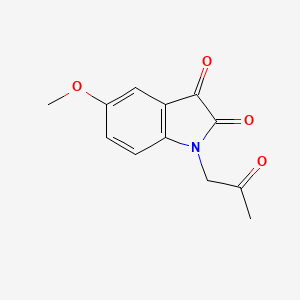
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazole ring, a pyrazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Pyrazine Ring: This involves the condensation of 1,2-diamines with α-haloketones or α-haloesters.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of γ-amino alcohols or γ-amino acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)pyrazin-2-amine: Similar structure but different substitution pattern.
1-(1H-Pyrazol-1-yl)pyrrolidin-3-amine: Lacks the pyrazine ring.
2-(1H-Pyrazol-1-yl)pyrrolidin-3-amine: Different position of the pyrazole ring.
Uniqueness
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine is unique due to its specific combination of pyrazole, pyrazine, and pyrrolidine rings, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N6 |
|---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpyrazin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14N6/c12-9-2-7-16(8-9)10-11(14-5-4-13-10)17-6-1-3-15-17/h1,3-6,9H,2,7-8,12H2 |
InChI Key |
GQQHEYODYOJLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN=C2N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)





![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
